molecular formula C₂₈H₂₆F₄N₂O₇S B1141177 (R)-Bicalutamide (1S)-Camphanic Acid Ester CAS No. 1217546-57-0

(R)-Bicalutamide (1S)-Camphanic Acid Ester

货号: B1141177
CAS 编号: 1217546-57-0
分子量: 610.57
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

®-Bicalutamide (1S)-Camphanic Acid Ester is a chemical compound that combines the properties of ®-Bicalutamide, a non-steroidal anti-androgen used in the treatment of prostate cancer, with (1S)-Camphanic Acid, a derivative of camphor. This esterification enhances the compound’s stability and bioavailability, making it a subject of interest in medicinal chemistry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-Bicalutamide (1S)-Camphanic Acid Ester typically involves the esterification of ®-Bicalutamide with (1S)-Camphanic Acid. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is carried out in an anhydrous solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this ester may involve similar esterification processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, green chemistry approaches, such as using less hazardous solvents and reagents, are being explored to make the process more sustainable .

化学反应分析

Types of Reactions

®-Bicalutamide (1S)-Camphanic Acid Ester can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield ®-Bicalutamide and (1S)-Camphanic Acid.

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the ester into corresponding alcohols and acids.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can use sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used for reduction reactions.

Major Products Formed

    Hydrolysis: ®-Bicalutamide and (1S)-Camphanic Acid.

    Oxidation: Oxidized derivatives of the ester.

    Reduction: Alcohols and acids corresponding to the ester components.

科学研究应用

®-Bicalutamide (1S)-Camphanic Acid Ester has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential use in enhancing the bioavailability and stability of ®-Bicalutamide, making it more effective in treating prostate cancer.

    Biology: The compound’s interactions with biological systems are explored to understand its pharmacokinetics and pharmacodynamics.

    Chemistry: It serves as a model compound for studying esterification reactions and the effects of esterification on drug properties.

    Industry: The compound’s stability and bioavailability make it a candidate for pharmaceutical formulations.

作用机制

The mechanism of action of ®-Bicalutamide (1S)-Camphanic Acid Ester involves its hydrolysis in the body to release ®-Bicalutamide, which then acts as an anti-androgen. ®-Bicalutamide binds to androgen receptors, inhibiting the action of androgens like testosterone. This inhibition prevents the growth of androgen-dependent prostate cancer cells. The esterification with (1S)-Camphanic Acid enhances the compound’s stability and bioavailability, ensuring a more sustained release of ®-Bicalutamide .

相似化合物的比较

Similar Compounds

    ®-Bicalutamide: The parent compound, used as an anti-androgen in prostate cancer treatment.

    (S)-Bicalutamide: The enantiomer of ®-Bicalutamide, with different pharmacological properties.

    Camphanic Acid Esters: Other esters of camphanic acid with various pharmacological applications.

Uniqueness

®-Bicalutamide (1S)-Camphanic Acid Ester is unique due to its combination of ®-Bicalutamide and (1S)-Camphanic Acid, which enhances its stability and bioavailability. This makes it a promising candidate for more effective prostate cancer treatment compared to ®-Bicalutamide alone.

属性

IUPAC Name

[(2R)-1-[4-cyano-3-(trifluoromethyl)anilino]-3-(4-fluorophenyl)sulfonyl-2-methyl-1-oxopropan-2-yl] 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26F4N2O7S/c1-24(2)25(3)11-12-27(24,41-22(25)36)23(37)40-26(4,15-42(38,39)19-9-6-17(29)7-10-19)21(35)34-18-8-5-16(14-33)20(13-18)28(30,31)32/h5-10,13H,11-12,15H2,1-4H3,(H,34,35)/t25?,26-,27?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOWAADSTULBRZ-QLLQDVQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(OC2=O)C(=O)OC(C)(CS(=O)(=O)C3=CC=C(C=C3)F)C(=O)NC4=CC(=C(C=C4)C#N)C(F)(F)F)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2(CCC1(OC2=O)C(=O)O[C@@](C)(CS(=O)(=O)C3=CC=C(C=C3)F)C(=O)NC4=CC(=C(C=C4)C#N)C(F)(F)F)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26F4N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。